molecular formula C14H19NO3 B563716 N-Boc-phenyl-d5-alaninal CAS No. 1217724-86-1

N-Boc-phenyl-d5-alaninal

Cat. No. B563716
M. Wt: 254.341
InChI Key: ZJTYRNPLVNMVPQ-GDXCVVTOSA-N
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Description

N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde . It has a molecular weight of 254.34 and a molecular formula of C14H14D5NO3 . This compound is a potent inhibitor of human cathepsin K .


Molecular Structure Analysis

The molecular structure of N-Boc-phenyl-d5-alaninal is represented by the formula C14H14D5NO3 . The compound has a molecular weight of 254.34 .

Scientific Research Applications

Covalent Tethering to Electrode Surfaces

N-Boc derivatives, including N-Boc-phenyl-d5-alaninal, have been utilized for covalent tethering of organic functionalities to the surface of glassy carbon electrodes. This application is significant in electrochemistry, where the organic linkers are covalently attached to electrode surfaces to enable the subsequent attachment of redox-active groups. The technique provides a versatile method for modifying electrode surfaces for various electrochemical applications (Chrétien et al., 2008).

Photophysical Studies

The N-Boc-phenyl-d5-alaninal derivative has been studied for its solvatochromic properties, which are essential in photophysical research. These studies explore how the fluorescence and absorption spectra of compounds change with the solvent polarity, providing insights into the electronic properties and interactions of these compounds in various environments (Guzow et al., 2005).

Polymer Synthesis

N-Boc-phenyl-d5-alaninal derivatives have been incorporated into methacrylate polymers via the reversible addition-fragmentation chain transfer (RAFT) polymerization process. These polymers, containing chiral amino acid moieties, have applications in creating pH-responsive materials suitable for drug delivery and gene transfer technologies. The technique allows for the controlled synthesis of amino acid-based polymers with specific molecular weights and properties (Kumar et al., 2012).

Enantioselective Synthesis

Research has shown the utility of N-Boc-phenyl-d5-alaninal in the synthesis of complex organic molecules, highlighting its role in enabling enantioselective reactions. Such applications are critical in the synthesis of pharmaceuticals and biologically active compounds, where the control of stereochemistry is essential (Marshall & Mulhearn, 2005).

Fluorescent Probes and Drug Delivery Systems

N-Boc-phenyl-d5-alaninal derivatives have been explored as components of fluorescent probes and drug delivery systems, where their photophysical properties and chemical functionalities can be harnessed for biomedical applications. These compounds offer potential as tools for imaging, diagnostics, and targeted therapy (Alnoman et al., 2019).

properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-GDXCVVTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675722
Record name tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-phenyl-d5-alaninal

CAS RN

1217724-86-1
Record name tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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